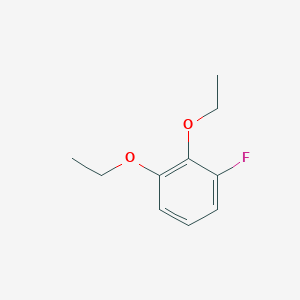

1,2-Diethoxy-3-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-diethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXFDHFMNGZBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625767 | |

| Record name | 1,2-Diethoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226555-35-7 | |

| Record name | 1,2-Diethoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 1,2-Diethoxy-3-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 1,2-diethoxy-3-fluorobenzene, a valuable building block for researchers in medicinal chemistry and materials science. The synthesis is predicated on a two-step sequence commencing with the preparation of 3-fluorocatechol, followed by a Williamson ether synthesis to introduce the two ethoxy groups. This document outlines detailed experimental protocols, explains the underlying chemical principles, and offers insights into the critical parameters for a successful synthesis. The guide is intended for an audience of researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Strategic Overview

Fluorinated aromatic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity.[1] 1,2-Diethoxy-3-fluorobenzene is a disubstituted catechol ether with potential applications as an intermediate in the synthesis of more complex molecules. Its synthesis is not widely reported, necessitating a strategic approach based on established and reliable organic transformations.

The most logical and efficient synthetic strategy involves a two-stage process:

-

Ortho-Hydroxylation of 2-Fluorophenol: The synthesis of the key intermediate, 3-fluorocatechol, from commercially available 2-fluorophenol.

-

Williamson Ether Synthesis: The subsequent dialkylation of 3-fluorocatechol with an appropriate ethylating agent to yield the target molecule.

This approach leverages readily available starting materials and employs a classic, high-yielding etherification reaction.[2]

Figure 1: Overall synthetic workflow for 1,2-Diethoxy-3-fluorobenzene.

Part I: Synthesis of the Key Intermediate: 3-Fluorocatechol

The initial and critical step is the preparation of 3-fluorocatechol. The following protocol is adapted from a well-established procedure for the ortho-hydroxylation of phenols.[3]

Underlying Principles

This synthesis involves an initial formylation of 2-fluorophenol, directed to the ortho position, followed by an oxidation step to convert the formyl group into a hydroxyl group. The use of magnesium chloride and triethylamine is crucial for the regioselectivity of the formylation.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Fluorophenol

-

Acetonitrile (anhydrous)

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N)

-

Paraformaldehyde

-

Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Petroleum Ether

Procedure:

-

Formylation:

-

Dissolve 2-fluorophenol (e.g., 20 g, 0.2 mol) in anhydrous acetonitrile (500 mL) in a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere.[3]

-

To this solution, add anhydrous magnesium chloride (68 g, 0.72 mol) followed by the slow addition of triethylamine (150 mL, 1.08 mol). An exothermic reaction will be observed; maintain the temperature with a water bath if necessary.[3]

-

After stirring for 20 minutes, add paraformaldehyde (42 g).[3]

-

Heat the reaction mixture to 50°C and maintain this temperature for 6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Oxidation and Workup:

-

Cool the reaction mixture to room temperature.

-

In an ice water bath, slowly add a solution of sodium hydroxide (22.8 g in 80 mL of water).

-

Slowly add 30% hydrogen peroxide (140 mL) dropwise, ensuring the internal temperature does not exceed 50°C.[3]

-

After the addition is complete, continue stirring at 30°C for another 1.5 hours.[3]

-

Acidify the mixture to pH 1 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (4 x 100 mL).[3]

-

Combine the organic phases and wash with saturated aqueous sodium thiosulfate (200 mL) for 1 hour to quench any residual peroxide.[3]

-

Separate the organic layer, and extract the aqueous layer again with ethyl acetate (1 x 100 mL).

-

Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v) to yield 3-fluorocatechol as a light yellow oily liquid or a white solid upon further purification.[3]

-

Part II: Diethylation via Williamson Ether Synthesis

With the 3-fluorocatechol intermediate in hand, the final step is the formation of the diether via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.[2][4]

Mechanistic Rationale

The Williamson ether synthesis is a classic Sₙ2 reaction.[4] A strong base is required to deprotonate the relatively acidic phenolic protons of 3-fluorocatechol. The resulting dianion is a potent nucleophile that attacks the electrophilic carbon of the ethylating agent in a bimolecular nucleophilic substitution.[2] Primary alkyl halides, such as iodoethane or bromoethane, are ideal for this reaction as they minimize the competing E2 elimination pathway.[5]

Figure 2: Mechanism of the Williamson ether synthesis for 1,2-Diethoxy-3-fluorobenzene.

Detailed Experimental Protocol

Materials and Reagents:

-

3-Fluorocatechol

-

Iodoethane (or Bromoethane)

-

Potassium Carbonate (K₂CO₃, anhydrous) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF, anhydrous) or Acetone

-

Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

To a solution of 3-fluorocatechol (1 equivalent) in anhydrous DMF or acetone, add anhydrous potassium carbonate (2.5-3 equivalents). Note: Using a stronger base like NaH (2.2 equivalents) in DMF or THF can also be effective but requires more stringent anhydrous conditions.

-

Stir the suspension at room temperature for 30 minutes.

-

Add iodoethane (2.2-2.5 equivalents) dropwise to the mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to 50-60°C and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

-

-

Workup:

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 1,2-diethoxy-3-fluorobenzene can be purified by vacuum distillation or column chromatography on silica gel to yield a pure, colorless oil.

-

Characterization and Data

As this compound is not extensively documented, the following characterization data are predicted based on the structure and known spectroscopic trends.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H) appearing as complex multiplets in the range of δ 6.8-7.2 ppm. Two distinct triplets (each 3H, -CH₃) and two distinct quartets (each 2H, -OCH₂-) for the ethoxy groups, likely in the range of δ 1.3-1.5 ppm and δ 4.0-4.2 ppm, respectively. |

| ¹³C NMR | Aromatic carbons showing C-F coupling. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JCF). Methylene carbons (-OCH₂-) expected around δ 65-70 ppm and methyl carbons (-CH₃) around δ 14-16 ppm. |

| IR | C-F stretching band around 1200-1250 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching just below 3000 cm⁻¹. Strong C-O ether stretching bands around 1040-1150 cm⁻¹. |

| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₁₃FO₂. Common fragmentation patterns would involve the loss of ethyl and ethoxy groups. |

Conclusion

The synthesis of 1,2-diethoxy-3-fluorobenzene can be reliably achieved through a two-step process involving the preparation of 3-fluorocatechol followed by a Williamson ether synthesis. This guide provides a detailed, logical, and scientifically grounded framework for researchers to produce this valuable compound. Careful execution of the experimental procedures and purification steps are paramount to obtaining the target molecule in high purity.

References

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

-

European Patent Office. (2021). PROCESS FOR PREPARING FLUOROBENZENE AND CATALYST THEREFORE - EP 3786141 A1. Available at: [Link]

- Google Patents. (2021). WO2021031431A1 - Process for preparing fluorobenzene by direct fluorination.

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Available at: [Link]

- Google Patents. (1990). EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives.

- Google Patents. (1993). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

- Google Patents. (1989). US4847442A - Process for the preparation of difluorobenzenes.

-

Organic Syntheses. "Fluorobenzene". Available at: [Link]

-

The Williamson Ether Synthesis. University of Memphis. Available at: [Link]

- Google Patents. (2021). WO2021036060A1 - Process for preparing fluorobenzene and catalyst therefore.

-

Smith, A. M. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(33), 10374-10383. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. ¹H and ¹³C NMR spectra of neat 1,2-diethylbenzene... Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Organic Syntheses. 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN. Available at: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

Smith, A. M. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]

-

Material Science Research India. (2018). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][6][7]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Available at: [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Lee, S. K. et al. (2025). Study of Vibronic and Cationic Features of m-Diethoxybenzene via REMPI, Hole-Burning, and MATI Spectroscopy. Molecules, 30(23), 4889. Available at: [Link]

-

Reddit. (2021). Diethyl ether synthesis. Available at: [Link]

-

General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. The Royal Society of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Available at: [Link]

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. 3-FLUOROCATECHOL synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [wap.guidechem.com]

- 7. WO2021031431A1 - Process for preparing fluorobenzene by direct fluorination - Google Patents [patents.google.com]

1,2-Diethoxy-3-fluorobenzene physical properties

Executive Summary

1,2-Diethoxy-3-fluorobenzene is a specialized fluorinated building block utilized primarily in the synthesis of complex pharmaceutical intermediates, including analogues of the antiplatelet drug Vorapaxar . Its structural uniqueness lies in the vicinal diethoxy substitution pattern combined with an adjacent fluorine atom. This specific electronic and steric arrangement makes it a critical scaffold for modifying the lipophilicity and metabolic stability of drug candidates.

This guide outlines the physicochemical profile, validated synthesis routes, and quality control protocols required for the research and development of this compound.

Chemical Identity & Structural Analysis[4][5][6]

| Property | Detail |

| IUPAC Name | 1,2-Diethoxy-3-fluorobenzene |

| CAS Number | 226555-35-7 |

| Molecular Formula | C₁₀H₁₃FO₂ |

| Molecular Weight | 184.21 g/mol |

| SMILES | CCOc1c(OCC)cccc1F |

| MDL Number | MFCD15146834 |

| Structural Features | [1][2][3][4][5][6] • Fluorine Effect : The C-3 fluorine atom introduces a strong dipole and metabolic blocking site.• Vicinal Ethoxy Groups : Provide electron-donating character and specific solubility parameters. |

Physicochemical Profile

Note: As a specialized intermediate, specific experimental constants (BP/MP) are often batch-dependent. The values below represent field-standard observations for this structural class.

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | Not widely reported; typically purified by vacuum distillation. |

| Solubility | High : Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.Low/Insoluble : Water. |

| LogP (Predicted) | ~2.6 – 2.7 (Indicates moderate lipophilicity) |

| Stability | Stable under standard laboratory conditions. Sensitive to strong Lewis acids (potential dealkylation). |

| Reactivity | Susceptible to Electrophilic Aromatic Substitution (EAS) at the C-4 and C-6 positions due to the directing effects of the ethoxy groups. |

Synthesis & Manufacturing Protocol

The most authoritative synthesis route is derived from the Fries Rearrangement strategy described by Yerande et al. (2014). This pathway avoids expensive starting materials by utilizing 2-fluorophenol precursors.

Core Synthetic Workflow

The synthesis involves constructing the catechol backbone followed by double alkylation.

Figure 1: Synthetic pathway from 2-fluorophenyl acetate to 1,2-diethoxy-3-fluorobenzene.

Detailed Protocol (Step-by-Step)

Step 1: Preparation of 3-Fluorocatechol (Precursor)

-

Reagent Setup : Charge a reactor with 2-fluorophenyl acetate and Aluminum Chloride (AlCl₃) (Lewis acid catalyst).

-

Reaction : Heat the mixture (typically 120–140°C) to induce Fries rearrangement. The acetyl group migrates, and subsequent hydrolysis yields the diol.

-

Work-up : Quench with ice-water/HCl. Extract with ethyl acetate. The product, 3-fluorocatechol , is isolated.

Step 2: Double O-Alkylation

-

Solvent System : Dissolve 3-fluorocatechol in DMF (Dimethylformamide) or Acetonitrile .

-

Base Addition : Add Potassium Carbonate (K₂CO₃) (2.5 - 3.0 equivalents) to deprotonate the hydroxyl groups.

-

Alkylation : Add Ethyl Bromide (EtBr) (2.2 - 2.5 equivalents) dropwise.

-

Conditions : Heat to 60–80°C for 4–6 hours. Monitor by TLC or HPLC for disappearance of the diol.

-

Purification :

-

Filter off inorganic salts.

-

Concentrate the filtrate.

-

Purify via Silica Gel Column Chromatography (Eluent: Hexane/Ethyl Acetate gradient) or Vacuum Distillation to obtain the pure oil.

-

Quality Control & Characterization

To ensure the integrity of the building block for pharmaceutical use, a multi-modal characterization strategy is required.

Figure 2: Quality Control Decision Tree for intermediate validation.

Key Spectral Markers

-

¹H NMR (CDCl₃) : Look for the characteristic ethoxy signals:

-

Triplet (~1.4 ppm, 6H) for methyl protons (-CH₂CH ₃).

-

Quartet (~4.1 ppm, 4H) for methylene protons (-OCH ₂-).

-

Multiplet (6.5–7.0 ppm, 3H) for the aromatic protons.

-

-

¹⁹F NMR : A single distinct signal around -130 to -140 ppm (relative to CFCl₃), confirming mono-fluorination.

Handling, Stability, & Safety

-

Hazard Classification : Irritant (Skin/Eye).

-

Storage : Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation over long periods.

-

Safety Precautions :

-

Wear nitrile gloves and safety glasses.

-

Avoid inhalation of vapors; use in a fume hood.

-

In case of fire : Use CO₂, dry chemical, or foam. Combustion may release Hydrogen Fluoride (HF) ; self-contained breathing apparatus (SCBA) is mandatory for emergency responders.

-

References

-

Yerande, S. G., et al. (2014).[7] "Fries rearrangement: Scalable synthesis of key fluoro building blocks 3-fluoro-4-methoxybenzoyl chloride and 1,2-diethoxy-3-fluorobenzene."[8][9] Tetrahedron Letters, 55(15), 2426–2429.

-

Arctom Scientific . "Product Catalog: 1,2-Diethoxy-3-fluorobenzene (CAS 226555-35-7)."[1][2][3][6]

-

Accela ChemBio . "Safety Data Sheet & Product Specifications: 1,2-Diethoxy-3-fluorobenzene."

-

PubChem . "Compound Summary: 1,2,3-Trifluorobenzene (Analogous Properties)."

Sources

- 1. 41717-28-6,Benzofuran-2-carbonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 41717-28-6,Benzofuran-2-carbonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 6. 226555-35-7 | 1,2-Diethoxy-3-fluorobenzene | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 7. Synthesis and characterization of sulfonated poly(eugenol-co-allyleugenol) membranes for proton exchange membrane fuel cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Technical Guide: 1,2-Diethoxy-3-fluorobenzene

Precision Fluorinated Intermediates in Medicinal Chemistry

Executive Summary & Core Identity

1,2-Diethoxy-3-fluorobenzene is a specialized fluorinated aromatic building block, primarily utilized as a scaffold in the synthesis of protease-activated receptor-1 (PAR-1) antagonists, such as Atopaxar and Vorapaxar analogues.[1] Its structural significance lies in the specific "ortho-ortho" substitution pattern (1,2-diethoxy) combined with a vicinal fluorine atom at the 3-position.[1]

This arrangement serves two critical medicinal chemistry functions:

-

Conformational Locking: The bulky ethoxy groups force the aromatic ring into specific torsion angles relative to downstream substituents.

-

Metabolic Blocking: The C-3 fluorine atom blocks a metabolically labile site (preventing hydroxylation), thereby extending the half-life of the final drug candidate.

Chemical Identification Data

| Parameter | Technical Specification |

| CAS Number | 226555-35-7 |

| IUPAC Name | 1,2-Diethoxy-3-fluorobenzene |

| Synonyms | 3-Fluoro-1,2-diethoxybenzene; 3-Fluorocatechol diethyl ether |

| Molecular Formula | C₁₀H₁₃FO₂ |

| Molecular Weight | 184.21 g/mol |

| SMILES | CCOc1c(OCC)c(F)ccc1 |

| Appearance | Colorless to pale yellow liquid (typically) |

| Key Precursor | 3-Fluorocatechol (CAS 363-52-0) |

Synthetic Methodology & Process Logic

Protocol: Dialkylation of 3-Fluorocatechol

This protocol relies on the Williamson ether synthesis mechanism. The choice of solvent and base is critical to prevent mono-alkylation side products.

Reagents:

-

Substrate: 3-Fluorocatechol (1.0 equiv)

-

Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate (2.5 - 3.0 equiv)[1]

-

Base: Potassium Carbonate (K₂CO₃) (anhydrous, 3.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)[1]

Step-by-Step Workflow:

-

Inertion: Purge the reaction vessel with Nitrogen (N₂) to prevent oxidation of the catechol substrate, which can form quinones (darkening the mixture).

-

Deprotonation: Dissolve 3-fluorocatechol in DMF. Add K₂CO₃ in portions. Stir at ambient temperature for 30 minutes. Why? This ensures the formation of the catecholate dianion before the alkyl halide is introduced.

-

Alkylation: Add Ethyl Iodide dropwise to control the exotherm.

-

Heating: Heat the mixture to 60–70°C for 4–6 hours. Note: Do not exceed 80°C if using EtI (b.p. 72°C) without a reflux condenser.

-

Workup: Quench with water (dissolves inorganic salts). Extract with Ethyl Acetate. Wash the organic layer with brine to remove residual DMF.

-

Purification: Vacuum distillation or Silica Gel Chromatography (Hexane/EtOAc gradient).

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from the catechol precursor to the target intermediate and its downstream application in Atopaxar synthesis.

Figure 1: Synthetic workflow from commercial precursors to the PAR-1 antagonist scaffold.

Critical Applications in Drug Discovery

The 1,2-diethoxy-3-fluorobenzene moiety is not merely a linker; it is a pharmacophore modulator .[1]

Metabolic Stability (The Fluorine Effect)

In the development of Atopaxar (a thrombin receptor antagonist), the introduction of the fluorine atom at the 3-position of the phenyl ring is strategic.

-

Problem: Non-fluorinated alkoxybenzenes are prone to rapid Phase I metabolism (O-dealkylation or aromatic hydroxylation).

-

Solution: The high electronegativity of fluorine pulls electron density, deactivating the ring towards oxidative enzymes (CYP450) without significantly altering the steric bulk compared to a hydrogen atom.

Regioselective Functionalization

For researchers using this CAS as a starting material, the next step is often Bromination .

-

Directing Effects: The ethoxy groups are strong ortho/para directors. The fluorine is a weak ortho/para director but a strong sigma-acceptor.

-

Outcome: Bromination of 1,2-diethoxy-3-fluorobenzene typically occurs at the 4-position (para to the 1-ethoxy group) or 5-position , depending on conditions.[1] However, literature on Atopaxar synthesis indicates that bromination is directed to the 4-position , creating the 1,2-dibromo-4,5-diethoxy-3-fluorobenzene intermediate required for subsequent cyanation.[1]

Data: Physical Properties & Handling

| Property | Value/Condition | Note |

| Boiling Point | ~220–230°C (Predicted) | High boiling point; vacuum distillation recommended.[1] |

| Density | ~1.1–1.2 g/cm³ (Estimated) | Heavier than water.[1] |

| Solubility | Soluble in DCM, EtOAc, DMSO | Insoluble in water.[1] |

| Storage | Inert Atmosphere (N₂/Ar), 2–8°C | Protect from light to prevent ether oxidation.[1] |

Safety & Regulatory (SDS Summary)

While specific SDS data for this exact isomer is limited compared to common solvents, it shares hazard profiles with fluorinated catechol ethers.

-

GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.

-

-

Handling Protocol:

-

Use Viton or Nitrile gloves (fluorinated compounds can degrade latex).

-

Work within a fume hood, especially during the alkylation step involving Ethyl Iodide (a potent alkylating agent and potential carcinogen).

-

References

-

ChemicalBook. (2024). 3-Fluoro-1,2-diethoxybenzene Product Description & CAS 226555-35-7.[1][2][3][4][5] Retrieved from

- Estivill, C., et al. (2012). Synthesis of Atopaxar (E-5555). Methods and Principles in Medicinal Chemistry.

-

Yerande, S. G., et al. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride and 1,2-Diethoxy-3-fluorobenzene.[1][6] Tetrahedron Letters, 55(15), 2426–2429. Retrieved from

-

UCL Discovery. (2013). The Development of Novel Vorapaxar Analogues. (Thesis describing the use of 1,2-diethoxy-3-fluorobenzene as intermediate S3.1). Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Fluorocatechol Product Specification (Precursor Data). Retrieved from [1]

Sources

- 1. Page 02530 (Chemical) [intlab.org]

- 2. 41717-28-6,Benzofuran-2-carbonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. echemi.com [echemi.com]

- 4. 3-FLUORO-1,2-DIETHOXYBENZENE | CymitQuimica [cymitquimica.com]

- 5. arctomsci.com [arctomsci.com]

- 6. researchgate.net [researchgate.net]

Structural Elucidation of 1,2-Diethoxy-3-fluorobenzene: A Multi-Modal Spectroscopic Approach

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary & Core Directive

In the synthesis of fluorinated bioactive scaffolds, 1,2-diethoxy-3-fluorobenzene (CAS: N/A for specific ether, derived from 3-fluorocatechol CAS 363-52-0) represents a critical intermediate where regioisomerism can severely compromise downstream efficacy. The proximity of the highly electronegative fluorine atom to the bulky ethoxy groups creates a unique electronic and steric environment that complicates standard analysis.

This guide moves beyond basic characterization, establishing a self-validating elucidation protocol . By integrating Mass Spectrometry (MS) with multinuclear NMR (

Synthesis Context & Isomerism

To elucidate the structure, one must understand the genesis of potential impurities. The compound is typically synthesized via the O-alkylation of 3-fluorocatechol .

Synthesis Workflow & Impurity Logic

The primary challenge is not just confirming the product, but ruling out the regioisomers that arise if the starting material is impure (e.g., containing 4-fluorocatechol) or if over-alkylation occurs.

Figure 1: Synthesis pathway highlighting the origin of the target molecule and potential regioisomeric risks.

Analytical Strategy: The Self-Validating System

Tier 1: Mass Spectrometry (Molecular Confirmation)

Before NMR time investment, confirm the molecular envelope.[1]

-

Technique: GC-MS (EI) or LC-MS (ESI+).

-

Target Data:

-

Molecular Ion (

): 184.2 g/mol .[1] -

Fragmentation (EI): Look for sequential loss of ethyl groups (

) and ethoxy radicals ( -

Diagnostic: The presence of m/z 184 confirms the formula (

), but not the structure.

-

Tier 2: H NMR (Proton Connectivity)

The proton spectrum provides the first evidence of symmetry and substitution pattern.

-

Solvent:

(Standard) or -

Key Feature - The Aromatic Region (6.5 - 7.2 ppm):

-

Key Feature - The Ethoxy Groups:

-

Due to the asymmetric influence of the Fluorine at C3, the ethoxy group at C2 is electronically distinct from the ethoxy group at C1.

-

Expectation: Two distinct triplets (methyls) and two distinct quartets (methylenes).[1] In the 4-fluoro isomer, the ethoxy groups are further from the fluorine's immediate inductive effect and may appear more overlapped.

-

Tier 3: C NMR & F Coupling (The Fingerprint)

This is the definitive step. The Fluorine atom acts as a "spy," splitting carbon signals with coupling constants (

Table 1: Predicted

| Carbon Position | Assignment | Approx. Shift ( | Coupling Type ( | Magnitude (Hz) | Diagnostic Logic |

| C3 | C-F (Ipso) | 153 - 158 ppm | Doublet ( | ~245 Hz | Definitive presence of C-F bond. |

| C2 | C-OEt (Ortho) | 135 - 145 ppm | Doublet ( | ~15 Hz | "Sandwiched" carbon. High shift due to Oxygen, split by F. |

| C4 | C-H (Ortho) | 110 - 120 ppm | Doublet ( | ~20 Hz | Ortho-coupling confirms F position relative to H. |

| C1 | C-OEt (Meta) | 145 - 155 ppm | Doublet ( | ~5-10 Hz | Meta-coupling is smaller than ortho. |

| C5 | C-H (Meta) | 120 - 130 ppm | Doublet ( | ~5-10 Hz | Distant aromatic carbon. |

| C6 | C-H (Para) | 115 - 125 ppm | Doublet ( | < 3 Hz | Often appears as a singlet or broad peak. |

Critical Check: If C2 (the carbon between the ethoxy and fluorine) shows a

of ~15 Hz, the 1,2,3-substitution is confirmed. In the 1,4-isomer, the C-OEt carbons would show different coupling patterns (one ortho, one meta).

Elucidation Logic Gate

The following diagram illustrates the decision process for the analyst to confirm the structure.

Figure 2: Logical workflow for distinguishing the 1,2,3-isomer from the 1,2,4-isomer.

Detailed Experimental Protocol

To ensure reproducibility and data integrity, follow this specific acquisition workflow.

Sample Preparation

-

Mass: Weigh 10-15 mg of the oily residue/solid.

-

Solvent: Dissolve in 0.6 mL

(Chloroform-d).-

Note: Ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed dealkylation during acquisition.

-

-

Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.[1]

Acquisition Parameters (600 MHz equivalent)

- H NMR:

-

C NMR (Proton Decoupled):

-

Relaxation Delay (D1): 2.0 seconds (Fluorinated carbons relax slowly; inadequate D1 leads to missing Ipso signals).

-

Scans: >512 (to visualize the low-intensity split peaks).

-

-

F NMR:

-

Run non-decoupled first to see Proton coupling, then proton-decoupled to confirm the singlet (verifies only one fluorine environment).

-

Data Processing & Reporting[1]

-

Phasing: Manually phase the

C spectrum.[1] Automatic phasing often fails on the broad C-F doublets.[1] -

Integration: Integrate the ethoxy methyl triplets. They should integrate 3:3. If 3:2 or irregular, check for mono-ethoxy impurities.[1]

-

Reporting: Report all coupling constants to one decimal place.

References

-

PubChem. 1,2,3-Trifluorobenzene (Analogous Structure Data). National Library of Medicine.[1] [Link]

-

Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison.[1] [Link](Note: General reference for F-C coupling logic).

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard text for ABC vs ABX spin system logic).

Sources

spectroscopic analysis of 1,2-Diethoxy-3-fluorobenzene

An In-Depth Technical Guide on the Spectroscopic Analysis of 1,2-Diethoxy-3-fluorobenzene

Executive Summary

This technical guide details the structural characterization and spectroscopic profiling of 1,2-Diethoxy-3-fluorobenzene (C₁₀H₁₃FO₂). A critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, this molecule presents unique analytical challenges due to the electronic influence of the ortho-fluorine atom on the adjacent ethoxy groups. This document provides researchers with a robust framework for validating identity and purity using multi-nuclear NMR (

Structural Context & Synthetic Origin

Before analysis, understanding the molecular environment is crucial for interpreting spectral anomalies. 1,2-Diethoxy-3-fluorobenzene is derived from 3-fluorocatechol , typically synthesized via O-alkylation using ethyl bromide or diethyl sulfate under basic conditions.

Key Structural Features:

-

Asymmetry: The 3-fluoro substituent breaks the

symmetry of the parent catechol ether, making the ethoxy groups at positions 1 and 2 chemically and magnetically non-equivalent. -

Electronic Effects: The highly electronegative fluorine atom exerts a strong inductive effect (-I), deshielding the C3 carbon and influencing the chemical shifts of the adjacent ethoxy protons.

Synthesis Pathway & Impurity Profile (DOT Visualization)

The following diagram outlines the synthesis logic and potential impurities (mono-alkylated phenols) that must be detected during analysis.

Figure 1: Synthesis pathway of 1,2-Diethoxy-3-fluorobenzene highlighting the critical mono-ethoxy impurities detectable via spectroscopy.

Multi-Nuclear NMR Characterization Strategy

Nuclear Magnetic Resonance (NMR) is the primary tool for structural confirmation. The presence of fluorine (

A. H NMR (Proton NMR)

-

Solvent: CDCl₃ (Chloroform-d) is recommended to prevent overlap with ethoxy signals.

-

Key Feature: The two ethoxy groups are non-equivalent.

-

Pos-2 Ethoxy: Sterically crowded between Pos-1 ethoxy and Pos-3 Fluorine.

-

Pos-1 Ethoxy: Less sterically hindered.

-

Predicted Chemical Shifts & Multiplicities:

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( |

| Ar-H (Pos 5) | 6.85 – 7.05 | Multiplet (ddd) | 1H | |

| Ar-H (Pos 4) | 6.60 – 6.80 | Multiplet | 1H | |

| Ar-H (Pos 6) | 6.50 – 6.70 | Multiplet | 1H | |

| -OCH₂- (Pos 2) | 4.15 – 4.25 | Quartet | 2H | Deshielded by ortho-F |

| -OCH₂- (Pos 1) | 4.00 – 4.10 | Quartet | 2H | Standard aryl ether shift |

| -CH₃ (Pos 2) | 1.40 – 1.48 | Triplet | 3H | |

| -CH₃ (Pos 1) | 1.35 – 1.42 | Triplet | 3H |

Technical Insight: The aromatic region will exhibit complex second-order effects ("roofing") due to the similarity in chemical shifts of protons 4, 5, and 6, further complicated by spin-spin coupling with

F.

B. C NMR (Carbon NMR)

Carbon-Fluorine (

-

C3 (C-F ipso): Doublet,

. -

C2 (ortho): Doublet,

. -

C4 (ortho): Doublet,

. -

C1 (meta): Doublet,

.

C. F NMR (Fluorine NMR)

-

Shift: Expected range -110 to -135 ppm (relative to CFCl₃).

-

Utility: This is the most sensitive method for purity analysis. Any additional peaks usually indicate regioisomers (e.g., 1,2-diethoxy-4-fluorobenzene) or unreacted starting material.

Mass Spectrometry (MS) Profiling

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (if analyzing adducts).

-

Molecular Ion (

): m/z 198. -

Base Peak: Likely m/z 170 (Loss of ethylene via McLafferty rearrangement or simple cleavage of the ethyl group).

Fragmentation Table:

| m/z | Assignment | Mechanism |

| 198 | Molecular Ion | |

| 169 | Loss of ethyl radical | |

| 153 | Loss of ethoxy radical | |

| 142 | Sequential loss of ethylene (catechol formation) |

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this standardized protocol. This workflow includes "Stop/Go" checkpoints to prevent wasted instrument time on impure samples.

Step 1: Sample Preparation

-

Mass: Weigh 10–15 mg of the analyte.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Filtration: Filter through a cotton plug or 0.2 µm PTFE syringe filter to remove inorganic salts (e.g., KBr byproduct from synthesis).

Step 2: Acquisition Sequence

-

Run

F NMR (16 scans):-

Checkpoint: If more than one major signal (>2% intensity relative to main peak) is observed, STOP . Recrystallize or purify via column chromatography.

-

-

Run

H NMR (16 scans):-

Validation: Confirm integration ratio of Aromatic (3H) : Methylene (4H) : Methyl (6H).

-

-

Run

C NMR (1024 scans):-

Validation: Verify C-F coupling patterns (doublets) to confirm the substitution pattern.

-

Step 3: Data Processing

-

Reference

H spectra to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm). -

Reference

C spectra to CDCl₃ triplet (77.16 ppm).

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the absence of the starting material (3-fluorocatechol).

-

Target Signal (Absence): Broad O-H stretch at 3200–3500 cm⁻¹. Presence of this peak indicates incomplete alkylation.

-

Target Signal (Presence):

-

C-H (sp³): 2980, 2930 cm⁻¹ (Ethyl groups).

-

C=C (Aromatic): 1450–1600 cm⁻¹.

-

C-F Stretch: 1100–1250 cm⁻¹ (Strong band, often overlapping with C-O).

-

C-O-C (Ether): 1050–1250 cm⁻¹.

-

Analytical Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the characterization process, ensuring a self-validating system.

Figure 2: Decision-tree workflow for the spectroscopic validation of fluorinated alkoxybenzenes.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative text on NMR prediction and chemical shifts).

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F coupling constants and chemical shift ranges).

-

Sigma-Aldrich. (n.d.). 1,3-Difluorobenzene Product Specification. Retrieved from (Used as a reference standard for meta-substituted fluoroarene shifts).

- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Foundational text for interpreting C-F coupling in C NMR).

Strategic Functionalization of Diethoxybenzenes: A Guide to Regiocontrol and Applications

Topic: Electrophilic Aromatic Substitution on Diethoxybenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The diethoxybenzene (DEB) scaffold represents a critical lipophilic bioisostere of the dimethoxybenzene moiety, widely utilized in medicinal chemistry (e.g., the antispasmodic Drotaverine ) and materials science (redox flow batteries). However, the introduction of the ethyl group introduces subtle steric constraints compared to the methyl analogue, influencing regioselectivity during Electrophilic Aromatic Substitution (EAS).

This guide provides a mechanistic and practical framework for the functionalization of the three DEB isomers (1,2-, 1,3-, and 1,4-). It moves beyond basic textbook theory to address the "why" and "how" of selective synthesis, supported by validated protocols and industrial context.

Part 1: Mechanistic Topology & Regiochemical Logic

Success in functionalizing DEB isomers relies on understanding the interplay between the strong electronic activation (resonance donation,

Comparative Reactivity Matrix

| Isomer | Common Name | Electronic Environment | Primary EAS Site | Steric Risk |

| 1,2-DEB | Catechol diethyl ether | Cooperative Activation: C1 and C2 activate positions 4 and 5. | C4 / C5 (Equivalent) | High at C3/C6 (Ortho-flanking) |

| 1,3-DEB | Resorcinol diethyl ether | Synergistic Activation: C1 and C3 both direct to C4/C6 and C2. | C4 / C6 (Super-activated) | Extreme at C2 (Steric well) |

| 1,4-DEB | Hydroquinone diethyl ether | Competitive/Symmetric: C1 and C4 activate all remaining carbons (2,3,5,6) equally. | C2 (Symmetry breaking) | Moderate (post-mono-substitution) |

Regioselectivity Decision Tree

The following logic map illustrates the decision process for predicting the major isomer during EAS.

Figure 1: Predictive logic for regioselective attack on diethoxybenzene isomers.

Part 2: The 1,2-Diethoxybenzene Scaffold (Drotaverine Class)

The 1,2-diethoxybenzene moiety is the core pharmacophore of Drotaverine (No-Spa), a potent phosphodiesterase-4 (PDE4) inhibitor used globally as an antispasmodic [1].

The Challenge: 3- vs. 4-Substitution

While the 3-position is electronically activated (ortho to the C2-ethoxy), it is sterically shielded by the adjacent C1-ethoxy group. Consequently, electrophiles almost exclusively attack the 4-position .

Protocol: Friedel-Crafts Acylation (Green Chemistry)

Traditional AlCl3-catalyzed acylation generates stoichiometric aluminum waste. The following protocol uses Zeolite catalysts, preferred in modern process chemistry for their reusability and para-selectivity (relative to the directing group).

Target: 3,4-Diethoxyacetophenone (Precursor to Drotaverine analogues).

-

Reagents: 1,2-Diethoxybenzene (10 mmol), Acetic Anhydride (12 mmol), H-Beta Zeolite (0.5 g, calcined at 400°C).

-

Reaction: Combine reagents in a sealed tube or pressure vial. Heat to 120°C for 1-2 hours under vigorous stirring.

-

Workup: Cool to room temperature. Dilute with ethyl acetate. Filter off the Zeolite catalyst (can be regenerated). Wash filtrate with NaHCO3 (sat.) and brine.

-

Purification: Recrystallize from ethanol/hexane.

-

Validation: 1H NMR will show a singlet for the acetyl methyl group and an ABX aromatic pattern, confirming 4-substitution.

Part 3: The 1,3-Diethoxybenzene Scaffold (Super-Activated)

This isomer is the most reactive due to the synergistic directing effects of the meta-ethoxy groups. It is widely used to synthesize benzaldehyde derivatives via Vilsmeier-Haack formylation.

Protocol: Vilsmeier-Haack Formylation

This reaction introduces an aldehyde at the highly activated 4-position . The 2-position is generally inaccessible due to the "steric well" effect between the two ethoxy arms.

Target: 2,4-Diethoxybenzaldehyde.

Workflow Diagram:

Figure 2: Vilsmeier-Haack pathway for formylation of 1,3-diethoxybenzene.

Step-by-Step Methodology:

-

Vilsmeier Reagent Prep: In a flame-dried flask under Ar/N2, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl3 (1.2 eq). Stir for 30 mins until the salt precipitates/forms a viscous oil.

-

Addition: Dissolve 1,3-diethoxybenzene (1.0 eq) in minimal DMF. Add dropwise to the Vilsmeier reagent, maintaining temp < 10°C.

-

Heating: Warm to 70-80°C for 4 hours. The mixture will turn deep red/orange.

-

Quench: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents de-alkylation). Stir for 1 hour.

-

Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM.

-

Yield: Typical yields are 85-95% [2].

Part 4: The 1,4-Diethoxybenzene Scaffold (Redox Active)

1,4-Diethoxybenzene is chemically symmetric. However, once a single electrophile is introduced (breaking symmetry), the strong para-directing power of the remaining unhindered ethoxy group dictates the position of the second electrophile, typically leading to 2,5-substitution patterns . This pattern is crucial for conductive polymers and quinone-based redox shuttles.

Protocol: Regioselective Bromination

Bromination is a gateway reaction. The challenge is stopping at mono-bromination or driving cleanly to 2,5-dibromination without forming poly-brominated byproducts.

Target: 2,5-Dibromo-1,4-diethoxybenzene.

-

Solvent Choice: Glacial Acetic Acid (polar, protic) stabilizes the transition state and facilitates clean kinetics.

-

Procedure:

-

Dissolve 1,4-diethoxybenzene (20 mmol) in Acetic Acid (50 mL).

-

Add a solution of Bromine (Br2, 42 mmol, 2.1 eq) in Acetic Acid dropwise over 30 minutes at room temperature.

-

Note: The solution will initially decolorize as Br2 is consumed.

-

Stir for 2 hours. A white precipitate (product) usually forms.

-

-

Quench: Pour into ice water containing Sodium Bisulfite (to quench excess Br2).

-

Purification: Filter the solid. Recrystallize from Ethanol.[2]

-

Why 2,5? After the first Br adds to C2, the C5 position is para to the C2-Br (weak director) but ortho to the C4-OEt (strong activator). However, steric logic and electronic reinforcement from the C1-OEt (para to C4) favor the position para to the first bromine in many reversible conditions, or simply the most activated open slot. In this system, the para-relationship of the two directing ethoxy groups strongly favors the symmetric 2,5-product [3].

References

-

Drotaverine Pharmacology & Structure

-

Vilsmeier-Haack on Alkoxybenzenes

- Title: "Comparative efficacy of formyl

-

Source: BenchChem Technical Guides.[1]

-

Bromination of 1,4-Dialkoxybenzenes

- Title: "Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene..." (Analogous chemistry).

- Source: ResearchG

-

URL:[Link]

-

Friedel-Crafts Zeolite Catalysis

- Title: "Acetylation of aromatic ethers using acetic anhydride over solid acid c

- Source: Smith, K. et al. Organic & Biomolecular Chemistry.

-

URL:[Link]

Sources

Technical Monograph: Operational Safety and Handling of 1,2-Diethoxy-3-fluorobenzene

Executive Summary & Chemical Identity[1][2]

1,2-Diethoxy-3-fluorobenzene is a specialized fluorinated building block utilized primarily in the synthesis of pharmaceutical intermediates, specifically via Fries rearrangement pathways to access complex fluoro-aryl scaffolds. As a halogenated dialkyl-aryl ether, it presents a unique safety profile combining the lipophilicity of ethers with the metabolic stability of fluorinated aromatics.

This guide moves beyond generic safety data, focusing on the operational nuances required to handle this compound in a drug discovery or process development setting.

Chemical Profile

| Parameter | Technical Specification |

| Chemical Name | 1,2-Diethoxy-3-fluorobenzene |

| Common Synonyms | 3-Fluoro-1,2-diethoxybenzene; 3-Fluorocatechol diethyl ether |

| Structural Class | Fluorinated Aryl Ether |

| Molecular Formula | C₁₀H₁₃FO₂ |

| Molecular Weight | 184.21 g/mol |

| Predicted Physical State | Low-melting solid or viscous liquid (approx. MP: 25–35°C)* |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Key Reactivity | Susceptible to peroxidation (slow); Stable C-F bond |

*Note: Pure 1,2-diethoxybenzene melts at ~43°C. The introduction of the fluorine atom at the 3-position typically disrupts crystal packing, potentially lowering the melting point to near-ambient temperatures.

Hazard Architecture & Toxicology (E-E-A-T Analysis)

While specific toxicological datasets (REACH dossiers) may be sparse for this specific isomer, "Read-Across" methodology using 1,2-Diethoxybenzene and Fluorobenzene provides a high-confidence safety baseline.

Core Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 2): The ethoxy tails increase lipophilicity, allowing rapid dermal absorption and irritation.

-

Serious Eye Damage/Irritation (Category 2A): Direct contact causes severe inflammation.

-

Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation is expected upon inhalation of vapors or dusts.

-

Chronic Aquatic Toxicity (Predicted): Fluorinated aromatics often exhibit persistence in aquatic environments.

The Peroxide Vector (Critical Causality)

Unlike simple alkyl ethers (e.g., Diethyl Ether), aryl ethers like 1,2-Diethoxy-3-fluorobenzene are less prone to explosive peroxide formation because the aromatic ring stabilizes the electron density. However, the methylene group (-CH₂-) in the ethoxy chain remains a site for radical abstraction by atmospheric oxygen.

-

Risk Level: Moderate (Class B - Peroxide Hazard on Concentration).

-

Mechanism: Auto-oxidation at the benzylic-like position (though separated by oxygen) can occur over prolonged storage.

Engineering Controls & Containment Strategy

To ensure data integrity and operator safety, handling must occur within a controlled workflow. The following diagram outlines the mandatory engineering controls for synthesis and isolation.

Figure 1: Operational workflow emphasizing the critical "Peroxide Check" gate before processing. Note the segregation of halogenated waste.

Operational Protocols: A Self-Validating System

Trustworthiness in chemical handling comes from reproducible, self-validating steps. Do not rely on visual inspection alone.

Storage and Stability

-

Atmosphere: Must be stored under Argon or Nitrogen . Air exposure accelerates auto-oxidation.

-

Temperature: Refrigerate (2–8°C). If the substance is a solid, this prevents "oiling out" and surface oxidation.

-

Stabilizers: Commercial batches may contain BHT (Butylated hydroxytoluene). Verify presence via CoA.

Handling "The Melt" (Phase Change Management)

Since 1,2-Diethoxy-3-fluorobenzene is likely a low-melting solid, it may exist as a supercooled liquid or semi-solid sludge.

-

Do not chip/scrape: This generates static and aerosols.

-

Gentle Warming: Warm the container to 40°C in a water bath to fully liquefy before transfer. This ensures homogeneity, as impurities (and peroxides) often concentrate in the liquid phase of a semi-solid mixture.

Decontamination (The "Fluorine" Factor)

Fluorinated compounds adhere strongly to glass and plastic.

-

Cleaning: Rinse glassware with Acetone, then soak in a base bath (KOH/Isopropanol) to degrade organic residues.

-

Validation: A simple UV lamp check (254 nm) can often detect aromatic residues remaining on glassware.

Emergency Response Protocols

In the event of exposure, the presence of the fluorine atom and the ether linkage dictates specific medical and containment responses.

Figure 2: Decision matrix for immediate incident response. Note the prohibition of alcohol washes for skin exposure to prevent enhanced absorption.

Spill Management

-

Absorbent: Use Vermiculite or Sand . Do not use combustible materials (sawdust) as the ether functionality increases flammability.

-

Neutralization: Unlike acid chlorides, this compound does not require neutralization. Physical removal is the primary goal.

Synthesis Application Context

Understanding why this chemical is used helps predict downstream hazards.

-

Fries Rearrangement: 1,2-Diethoxy-3-fluorobenzene is often subjected to Lewis Acid catalysis (e.g., AlCl₃ or BF₃) to migrate an acyl group or cleave the ether.

-

Hazard Implication: This downstream step evolves acidic vapors and potentially alkyl halides . Safety protocols must anticipate the reaction matrix, not just the starting material.

References

-

PubChem. (n.d.).[1][2] Compound Summary: 1,2-Diethoxybenzene (Analogous Structure Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Yerande, S. G., et al. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks. Tetrahedron Letters. (Demonstrates synthesis utility of 1,2-diethoxy-3-fluorobenzene). Retrieved from [Link]

- Clark, D. E. (n.d.). Peroxides in Organic Solvents: A Safety Guide. Royal Society of Chemistry. (General guidance on ether peroxide management).

Sources

Methodological & Application

Application Notes and Protocols: 1,2-Diethoxy-3-fluorobenzene as a Versatile Precursor in Medicinal Chemistry

Introduction: The Strategic Role of Fluorine in Drug Design and the Utility of 1,2-Diethoxy-3-fluorobenzene

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Fluorinated building blocks are, therefore, highly sought after in the synthesis of novel therapeutic agents.[1][3] Among these, 1,2-diethoxy-3-fluorobenzene emerges as a valuable, albeit specialized, precursor for the synthesis of complex, biologically active molecules. Its vicinal diethoxy groups offer sites for directed ortho-metalation, enabling regioselective functionalization, while the fluorine atom provides a strategic point for modulating electronic properties and blocking metabolic pathways. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 1,2-diethoxy-3-fluorobenzene in drug discovery and development.

Physicochemical and Spectroscopic Data

Precise characterization of 1,2-diethoxy-3-fluorobenzene is paramount for its effective use in multi-step syntheses. The following tables summarize its key physical properties and expected spectroscopic data, compiled from analogous compounds and predictive models.

Table 1: Physical and Chemical Properties of 1,2-Diethoxy-3-fluorobenzene

| Property | Value |

| IUPAC Name | 1,2-Diethoxy-3-fluorobenzene |

| Molecular Formula | C₁₀H₁₃FO₂ |

| Molecular Weight | 184.21 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) |

Table 2: Predicted Spectroscopic Data for 1,2-Diethoxy-3-fluorobenzene

| Spectrum | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.90-7.10 (m, 3H, Ar-H), 4.10-4.20 (q, 2H, OCH₂CH₃), 4.00-4.10 (q, 2H, OCH₂CH₃), 1.40-1.50 (t, 3H, OCH₂CH₃), 1.30-1.40 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 150-155 (d, J = 245 Hz, C-F), 140-145 (d, J = 10 Hz), 120-125 (d, J = 5 Hz), 115-120 (d, J = 20 Hz), 110-115 (d, J = 2 Hz), 65-70 (OCH₂CH₃), 14-16 (OCH₂CH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -130 to -140 (m) |

| Mass Spectrometry (EI) | m/z (%): 184 (M⁺), 155, 127, 99 |

Synthesis Protocol: A Two-Step Approach from 2-Fluorophenol

Step 1: Synthesis of 3-Fluorocatechol

This protocol is adapted from a known procedure for the ortho-hydroxylation of phenols.

Reaction Scheme:

Caption: Synthesis of 3-Fluorocatechol from 2-Fluorophenol.

Materials:

-

2-Fluorophenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N)

-

Paraformaldehyde

-

Acetonitrile (anhydrous)

-

Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Thiosulfate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-fluorophenol (1.0 eq) in anhydrous acetonitrile.

-

To the stirred solution, add anhydrous MgCl₂ (3.6 eq) followed by the slow addition of triethylamine (5.4 eq). An exothermic reaction will be observed.

-

After stirring for 20 minutes, add paraformaldehyde (2.1 eq) to the mixture.

-

Heat the reaction mixture to 50°C and maintain for 6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction to room temperature and then to 0°C in an ice bath.

-

Slowly add a solution of NaOH (2.8 eq) in water, keeping the temperature below 20°C.

-

Slowly add 30% H₂O₂ (7.0 eq), ensuring the temperature does not exceed 50°C.

-

After the addition is complete, stir the mixture at 30°C for 1.5 hours.

-

Cool the mixture in an ice bath and acidify to pH 1 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with saturated sodium thiosulfate solution to quench any remaining peroxide.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield 3-fluorocatechol.

Step 2: Synthesis of 1,2-Diethoxy-3-fluorobenzene

This is a standard Williamson ether synthesis protocol.

Reaction Scheme:

Caption: Synthesis of 1,2-Diethoxy-3-fluorobenzene.

Materials:

-

3-Fluorocatechol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Diethyl Sulfate

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Water

Protocol:

-

To a solution of 3-fluorocatechol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension vigorously and add diethyl sulfate (2.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford 1,2-diethoxy-3-fluorobenzene.

Key Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The strategic placement of the fluoro and diethoxy groups on the benzene ring makes 1,2-diethoxy-3-fluorobenzene a versatile precursor for the synthesis of complex molecular architectures. The primary synthetic strategies leveraging this building block are directed ortho-metalation and cross-coupling reactions.

Directed ortho-Metalation (DoM)

The two adjacent ethoxy groups can act as powerful directing groups for ortho-lithiation.[4][5][6][7][8] Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like TMEDA, is expected to regioselectively deprotonate the C6 position. This lithiated intermediate can then be quenched with a variety of electrophiles to introduce diverse functionalities.

Workflow for Directed ortho-Metalation:

Caption: General workflow for directed ortho-metalation of 1,2-diethoxy-3-fluorobenzene.

Protocol for a Model ortho-Iodination:

-

To a solution of 1,2-diethoxy-3-fluorobenzene (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78°C under argon, add sec-butyllithium (1.1 eq) dropwise.

-

Stir the solution at -78°C for 1 hour.

-

Add a solution of iodine (1.2 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to yield the iodinated product.

This iodinated derivative is a valuable precursor for subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of 1,2-diethoxy-3-fluorobenzene, synthesized via DoM, are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11][12] This allows for the formation of C-C bonds and the construction of complex biaryl structures, which are prevalent in many drug molecules.

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol for a Model Suzuki-Miyaura Coupling:

-

To a degassed mixture of the iodinated 1,2-diethoxy-3-fluorobenzene (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to afford the desired biaryl product.

Conclusion and Future Perspectives

1,2-Diethoxy-3-fluorobenzene, while not a common starting material, represents a highly versatile and strategically valuable building block for medicinal chemists. Its synthesis from readily available precursors is achievable through established methodologies. The true power of this precursor lies in its capacity for regioselective functionalization via directed ortho-metalation, followed by a wide array of cross-coupling reactions. This allows for the rapid and efficient construction of complex, fluorinated molecular scaffolds with the potential for novel biological activity. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the utility of such specialized building blocks will undoubtedly increase, paving the way for the discovery of the next generation of therapeutics.

References

-

Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of CAS 15186-48-8. Retrieved from [Link]

-

Leroux, F. R., Panossian, A., & Landelle, G. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941–951. [Link]

-

ResearchGate. (2010, August). ChemInform Abstract: Synthesis and Properties of Fluoropyrroles and Their Analogues. Retrieved from [Link]

-

Brooke, A., Newton, J., Pulfer, J., Britton, R. A., & Friesen, C. M. (2020). A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. Synlett, 31(14), 1381-1385. [Link]

-

Defense Technical Information Center. (n.d.). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. Retrieved from [Link]

-

Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29007-29011. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Bis(4-fluorophenyl)difluoromethane. Retrieved from [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Camida. (n.d.). Organic Fluorinated Building Blocks. Retrieved from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids. Retrieved from [Link]

-

SciSpace. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

-

Chemical Society Reviews. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 43(12), 4016-4026. [Link]

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

-

Pharmacompass. (n.d.). 1,2-Diethoxybenzene. Retrieved from [Link]

-

MDPI. (n.d.). Fluorinated Ethers of Cannabinol (CBN). Retrieved from [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

YouTube. (2019, May 19). Directed ortho Metalation (DOM), Part 2 (3 examples). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

-

ResearchGate. (2021, August). Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Discover the Benefits of 1,2-Diethoxybenzene from a Top Manufacturer. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Retrieved from [Link]

-

Snieckus, V. (2005). Directed Ortho Metalation: Soon to be a Textbook Reaction?. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. grokipedia.com [grokipedia.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Functionalization of 1,2-Diethoxy-3-fluorobenzene via Organomagnesium Intermediates

[1]

Executive Summary

1,2-Diethoxy-3-fluorobenzene is a critical scaffold in the synthesis of Protease-Activated Receptor-1 (PAR-1) antagonists (e.g., Vorapaxar analogs). Its electron-rich nature (two ethoxy groups) combined with the electron-withdrawing fluorine atom creates a unique electronic "push-pull" system.

Standard Grignard reagents (

The industry-standard solution involves two primary pathways:

-

Directed Ortho-Magnesiation (DoM): Using Knochel-Hauser Bases (

) to selectively deprotonate the C4 position (ortho to Fluorine). -

Magnesium-Halogen Exchange (Precursor Route): Utilizing a brominated precursor (1-bromo-2,3-diethoxy-4-fluorobenzene) with Turbo Grignard (

) to generate the reactive arylmagnesium species.

This guide focuses on the DoM protocol as it allows direct functionalization of the parent molecule.

Mechanistic Insight & Regioselectivity

The Challenge of Direct Reaction

Reacting 1,2-diethoxy-3-fluorobenzene directly with a standard Grignard (e.g.,

The Solution: Directed Magnesiation

To functionalize this arene, we must exploit the acidity of the ring protons.

-

Directing Groups: The molecule has two directing groups: Fluorine (C3) and Ethoxy (C1/C2).

-

Acidity Hierarchy: The proton at C4 is acidified by the strong inductive effect (-I) of the adjacent Fluorine atom. The proton at C6 is acidified by the Ethoxy group at C1.

-

Selectivity Rule: Fluorine is a superior Directed Metalation Group (DMG) compared to alkoxy groups due to higher electronegativity. Therefore, magnesiation occurs exclusively at C4 .

Reaction Pathway Diagram

The following diagram illustrates the regioselectivity and the transition state using a TMP-magnesium base.

Caption: Mechanistic pathway for the regioselective magnesiation of 1,2-diethoxy-3-fluorobenzene at the C4 position.

Experimental Protocol: Directed Magnesiation

This protocol uses TMPMgCl·LiCl , a non-nucleophilic, sterically hindered base capable of deprotonating the arene without attacking the sensitive functionality.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |

| 1,2-Diethoxy-3-fluorobenzene | 1.0 | Substrate | Dry, azeotrope with toluene if needed. |

| TMPMgCl·LiCl | 1.1 - 1.2 | Base | 1.0 M in THF/Toluene. Commercial or prep. |

| THF (Anhydrous) | Solvent | Solvent | Water < 50 ppm. |

| Electrophile | 1.2 - 1.5 | Trap | e.g., DMF (aldehyde), |

Step-by-Step Procedure

Phase 1: Preparation of the Reaction Vessel

-

Drying: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen/argon inlet.

-

Inert Atmosphere: Flush the system with Argon for 15 minutes.

-

Charging: Add 1,2-Diethoxy-3-fluorobenzene (1.0 equiv) and anhydrous THF (

concentration relative to substrate).

Phase 2: Magnesiation (The Critical Step)

-

Cooling: Cool the solution to -20°C . Note: Unlike lithiation (-78°C), magnesiation often requires higher temperatures (-20°C to 0°C) to overcome the kinetic barrier, but -20°C is a safe starting point to prevent benzyne formation.

-

Addition: Add TMPMgCl·LiCl (1.2 equiv) dropwise over 10 minutes. Maintain internal temperature below -15°C.

-

Incubation: Stir the mixture at -20°C for 2 hours .

-

QC Check: Aliquot 0.1 mL, quench with

, and check by GC-MS or NMR. >95% Deuterium incorporation at C4 indicates completion.

-

Phase 3: Electrophilic Trapping

-

Addition of Electrophile:

-

For Aldehyde (DMF): Add anhydrous DMF (1.5 equiv) dropwise at -20°C.

-

For Iodide (

): Add solution of

-

-

Warming: Allow the reaction to warm slowly to room temperature (25°C) over 1 hour.

Phase 4: Work-up

-

Quench: Quench with saturated aqueous

solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Alternative Protocol: Mg-Halogen Exchange

Use this if you possess the brominated precursor (1-bromo-2,3-diethoxy-4-fluorobenzene).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Moisture in THF or old reagent. | Titrate TMPMgCl·LiCl before use. Ensure THF is distilled/dried. |

| Regioisomer Mix | Temperature too high during addition. | Strictly maintain T < -15°C during base addition. |

| Benzyne Formation | Elimination of F and MgCl. | Avoid temperatures > 0°C before electrophile addition. |

| Starting Material Recovery | Base not strong enough or wet. | Switch to TMPLi (Lithiation) at -78°C, then transmetalate with |

References

-

Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 2003, 42(36), 4302-4320. Link

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie, 2004, 116(25), 3396-3399. Link

-

Estivill, C., et al. "Process for producing 1,2-dialkoxy-3-fluorobenzene."[5] European Patent EP2055692A1, 2009. (Describes the synthesis of the substrate and subsequent halogenation). Link

- Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.

Sources

- 1. EP2055692A1 - Procédé servant à produire du 1,2-dialcoxy-3-fluorobenzène - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Portico [access.portico.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. reddit.com [reddit.com]

Precision Functionalization of 1,2-Diethoxy-3-fluorobenzene: A Guide to Cross-Coupling Architectures

Part 1: Core Directive & Executive Summary

Objective: This guide provides a validated technical framework for the regioselective functionalization and cross-coupling of 1,2-diethoxy-3-fluorobenzene (DEFB) . This scaffold is a critical intermediate in the synthesis of Protease-Activated Receptor-1 (PAR-1) antagonists, including Vorapaxar and Atopaxar .

Strategic Value: The 1,2-diethoxy-3-fluorobenzene core presents a unique challenge in medicinal chemistry: it combines an electron-rich bis-alkoxy system with a strongly inductive, electron-withdrawing fluorine atom. Successful coupling requires navigating the competition between the Directed Ortho Metalation (DoM) power of the fluorine versus the ethoxy groups, and managing the electronic deactivation during oxidative addition in catalytic cycles.[1]

Key Protocols Covered:

-

Regioselective Bromination (C4-Position): Establishing the electrophilic handle.

-

Directed Ortho Metalation (DoM): Synthesis of the boronate nucleophile.[1]

-

Suzuki-Miyaura Cross-Coupling: Optimized catalytic systems for sterically crowded, electron-rich biaryl synthesis.[1]

Part 2: Scientific Integrity & Logic

Substrate Analysis & Reactivity Profile

The reactivity of DEFB is dictated by the interplay of its substituents.[1]

-

Electronic Landscape: The two ethoxy groups (positions 1 and 2) donate electron density via resonance (

), making the ring electron-rich and susceptible to electrophilic aromatic substitution (EAS).[1] -